molecular formula C10H5F10N B8249281 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline CAS No. 1207314-85-9

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

Cat. No. B8249281
Key on ui cas rn: 1207314-85-9
M. Wt: 329.14 g/mol
InChI Key: JNVWIZVZNZAVRK-UHFFFAOYSA-N
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Patent
US09237745B2

Procedure details

100 g (0.608 mol) of 2-(trifluoromethyl)aniline, 131 g (0.639 mol) of 85% sodium hydrosulfite, and 20.9 g (0.0608 mol) of tetrabutylammonium hydrogen sulfate were charged to a mixed solution of 1500 ml of ethyl acetate and 1500 ml of water, and 53.9 g (0.639 mol) of sodium hydrogen carbonate was added thereto. 198 g (0.669 mol) of heptafluoroisopropyl iodide was added dropwise thereto at room temperature, followed by stirring at room temperature for 6 hours. After the liquid separation, the solvent of the organic layer was evaporated under reduced pressure, and 500 ml of ethyl acetate was charged thereto. 160 g (0.608 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise thereto, followed by stirring at room temperature for 30 minutes, and then stirring at 5° C. for 1 hour. After the filtration, the filtrate was washed with water and a saturated aqueous sodium hydrogen carbonate in this order, and then dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=10:1) to prepare 60.0 g (yield 30%) of a target compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
catalyst
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
198 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5].S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])O.[Na+].[F:25][C:26]([F:35])([F:34])[C:27](I)([F:32])[C:28]([F:31])([F:30])[F:29]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.C(OCC)(=O)C>[F:32][C:27]([C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:9]=1)([C:28]([F:31])([F:30])[F:29])[C:26]([F:35])([F:34])[F:25] |f:1.2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=C(N)C=CC=C1)(F)F
Name
Quantity
131 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
53.9 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
20.9 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1500 mL
Type
solvent
Smiles
O
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
198 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(F)I)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After the liquid separation
CUSTOM
Type
CUSTOM
Details
the solvent of the organic layer was evaporated under reduced pressure, and 500 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
160 g (0.608 mol) of a 4 M hydrogen chloride/ethyl acetate solution was added dropwise
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring at 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
After the filtration
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate in this order, and then dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (eluent solvent; hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C(F)(F)F)(C(F)(F)F)C1=CC(=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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